![molecular formula C18H16FN5O3 B13439448 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a pyridinyl purine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the pyridinyl group. The fluorine atom and hydroxymethyl group are then added through specific reactions. The final step involves the formation of the oxolan ring.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biological research, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is studied for its potential as an antiviral agent. Its ability to mimic natural nucleosides makes it a candidate for inhibiting viral replication.
Medicine
Medically, this compound is being investigated for its potential use in treating viral infections and certain types of cancer. Its unique structure allows it to interfere with the replication of viral DNA and RNA.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference material in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its incorporation into viral DNA or RNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
What sets (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol apart from these compounds is its unique combination of a fluorine atom and a pyridinyl purine moiety. This structure provides it with distinct chemical and biological properties, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C18H16FN5O3 |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H16FN5O3/c1-2-3-10-4-11(6-20-5-10)14-15-17(22-8-21-14)24(9-23-15)18-16(26)13(19)12(7-25)27-18/h4-6,8-9,12-13,16,18,25-26H,7H2,1H3/t12-,13-,16-,18-/m1/s1 |
InChI-Schlüssel |
CGCIVQJBWZRBCA-ZHCAMHROSA-N |
Isomerische SMILES |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Kanonische SMILES |
CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





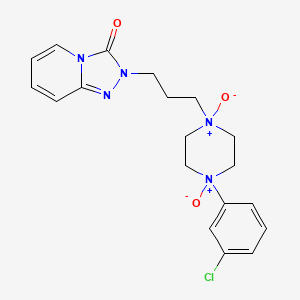
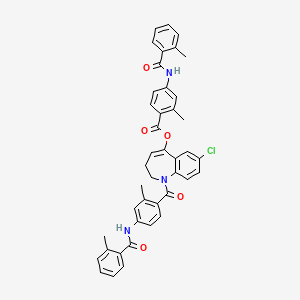
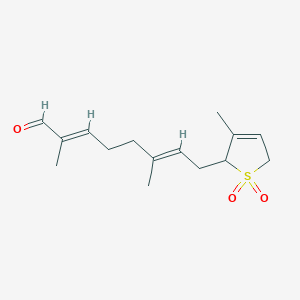
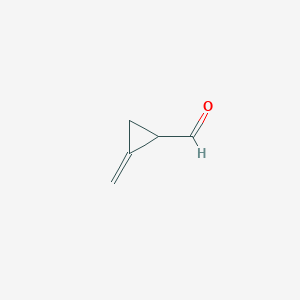
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
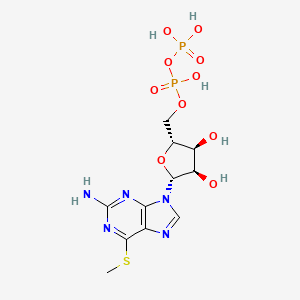
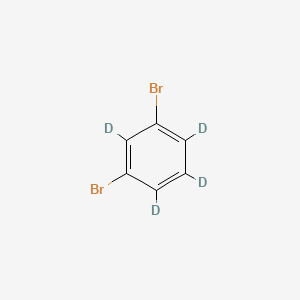
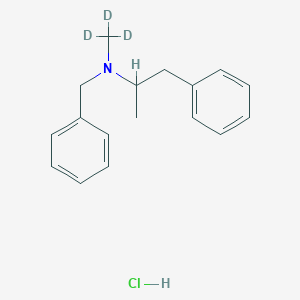
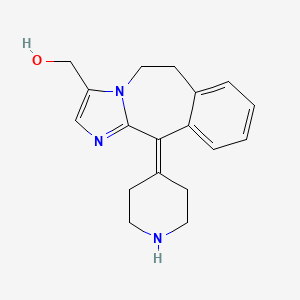
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
